molecular formula C4H5Cl3 B13015699 2-Chloromethyl-3,3-dichloropropene CAS No. 60845-51-4

2-Chloromethyl-3,3-dichloropropene

Katalognummer: B13015699
CAS-Nummer: 60845-51-4
Molekulargewicht: 159.44 g/mol
InChI-Schlüssel: BKSGSFFPKXGKBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloromethyl-3,3-dichloropropene is an organochlorine compound with the molecular formula C4H5Cl3. It is a colorless to yellow liquid with a chloroform-like odor. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloromethyl-3,3-dichloropropene can be synthesized from 1,2,3-trichloropropane. The process involves the dehydrochlorination of 1,2,3-trichloropropane using a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the elimination of hydrogen chloride .

Industrial Production Methods

In industrial settings, the preparation of this compound is often conducted using a continuous automatic preparation method. This involves the continuous addition of 1,2,3-trichloropropane, a catalyst (such as triethylbenzylammonium chloride), and liquid caustic soda into a reaction mixer. The reaction is controlled to ensure high yield and product quality while minimizing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloromethyl-3,3-dichloropropene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form less chlorinated compounds

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium thiocyanate, which can replace chlorine atoms to form thiocyanate derivatives.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like zinc or sodium borohydride can be employed

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloromethyl-3,3-dichloropropene is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloromethyl-3,3-dichloropropene involves its interaction with nucleophiles, leading to substitution reactions. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloromethyl-3,3-dichloropropene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

60845-51-4

Molekularformel

C4H5Cl3

Molekulargewicht

159.44 g/mol

IUPAC-Name

3,3-dichloro-2-(chloromethyl)prop-1-ene

InChI

InChI=1S/C4H5Cl3/c1-3(2-5)4(6)7/h4H,1-2H2

InChI-Schlüssel

BKSGSFFPKXGKBD-UHFFFAOYSA-N

Kanonische SMILES

C=C(CCl)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.